molecular formula C14H17NO4 B5045362 1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone

1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B5045362
M. Wt: 263.29 g/mol
InChI Key: HKQGEMDQGNFTOW-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Coupling of the Two Moieties: The final step involves coupling the benzodioxole and morpholine moieties through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl(2,6-dimethylmorpholin-4-yl)methanone is unique due to its specific combination of the benzodioxole and morpholine moieties, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-6-15(7-10(2)19-9)14(16)11-3-4-12-13(5-11)18-8-17-12/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQGEMDQGNFTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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